Ampk-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

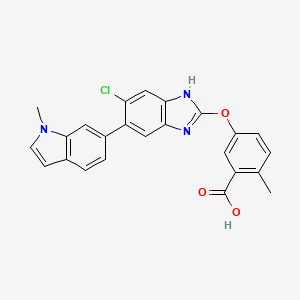

C24H18ClN3O3 |

|---|---|

Peso molecular |

431.9 g/mol |

Nombre IUPAC |

5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |

InChI |

InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |

Clave InChI |

ZPCGOSPLONPSIC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)C=CN5C)Cl)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Ampk-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-1, also known as Compound 991, is a potent and direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. Its discovery has provided a valuable tool for researchers studying metabolic pathways and a potential starting point for the development of therapeutics for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Chemical Properties

This compound was identified through screening efforts to discover novel, direct activators of AMPK. It is a benzimidazole (B57391) derivative with the following chemical properties:

| Property | Value |

| Chemical Name | 4-(2-(4-cyanophenyl)-1H-benzo[d]imidazol-6-yl)-2-methoxybenzoic acid |

| Molecular Formula | C24H18ClN3O3 |

| Molecular Weight | 431.87 g/mol |

| CAS Number | 1219739-95-3 |

Mechanism of Action

This compound functions as a direct, allosteric activator of AMPK. It binds to a specific site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the binding sites for AMP and ATP. This binding event induces a conformational change in the AMPK complex, leading to its activation. Notably, this compound shows a preference for activating AMPK complexes containing the β1 subunit, although it is capable of activating both β1- and β2-containing isoforms.

The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the phosphorylation and subsequent modulation of key metabolic enzymes and regulatory proteins.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and ex vivo studies.

Table 1: In Vitro Kinase Activity

| Parameter | Value | AMPK Isoform | Reference |

| EC50 | 551 nM | α2β2γ1 | [1] |

Table 2: Cellular Activity

| Assay | Cell Type | Concentration | Effect | Reference |

| ACC Phosphorylation | Mouse Epitrochlearis Muscle | 5 µM | Increased phosphorylation | [1] |

| eEF2 Phosphorylation | MEF Cells | 0-10 µM | Increased phosphorylation (mTORC1-independent) | [1] |

| Glucose Uptake | Mouse Skeletal Muscle | Dose-dependent | Increased glucose transport | [2] |

| Lipogenesis Inhibition | Primary Hepatocytes | 0.01-0.1 µM | 34-63% inhibition | [2] |

| Cell Viability | Osteoblasts | Not specified | Attenuated dexamethasone-induced cell death |

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro activity of this compound on AMPK.

References

- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of AMPK Modulation: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: The compound of interest, Ampk-IN-1, is characterized in scientific literature and commercial databases as an activator of AMP-activated protein kinase (AMPK), not a selective inhibitor. This guide will first present the available data for this compound in its correct classification. Subsequently, to address the underlying interest in selective AMPK inhibition, this document will provide a comprehensive overview of two well-characterized, potent, and selective AMPK inhibitors: SBI-0206965 and BAY-3827 .

Part 1: this compound as an AMPK Activator

This compound is a small molecule that has been shown to activate AMPK. Its primary utility in research is for inducing AMPK signaling pathways.

Data Presentation: Quantitative Profile of this compound

| Compound | Target Isoform | Assay Type | Potency (EC50) | Downstream Effect |

| This compound | α2β2γ1 | Biochemical Assay | 551 nM[1][2][3] | Induces phosphorylation of Acetyl-CoA Carboxylase (ACC) and eEF2.[1] |

Mechanism of Action

This compound functions as a direct activator of AMPK.[1] Activation of AMPK by this compound leads to the phosphorylation of downstream targets. For instance, in mouse epitrochlearis muscle, a 5 µM concentration of this compound for 60 minutes induces the phosphorylation of ACC. Furthermore, it promotes the phosphorylation of eukaryotic elongation factor 2 (eEF2) in a manner that is independent of the mTORC1 signaling pathway.

Part 2: A Technical Guide to Selective AMPK Inhibitors

For researchers focused on the therapeutic potential of inhibiting AMPK, particularly in contexts like established cancers, several selective inhibitors have been developed. This guide will focus on two prominent examples: SBI-0206965 and BAY-3827.

Data Presentation: Comparative Quantitative Profiles of Selective AMPK Inhibitors

The following tables summarize the inhibitory potency and selectivity of SBI-0206965 and BAY-3827.

Table 1: In Vitro Inhibitory Potency (IC50)

| Compound | Target/Isoform | ATP Concentration | IC50 (nM) | Reference(s) |

| BAY-3827 | Rat Liver AMPK | 200 µM | 17 | |

| Human α1β1γ1 | 200 µM | 25 | ||

| Human α2β2γ1 | 200 µM | 70 | ||

| Human α2 (Kinase Domain) | 200 µM | 89 | ||

| Human α2β1γ1 | 10 µM | 1.4 | ||

| Human α2β1γ1 | 2 mM | 15 | ||

| SBI-0206965 | α1 AMPK | Not Specified | 400 | |

| α2 AMPK | Not Specified | 330 | ||

| Rat Liver AMPK | 200 µM | 360 | ||

| Human α1β1γ1 | 200 µM | 250 |

Table 2: Kinase Selectivity Profile

| Compound | Primary Target | Selectivity Notes | Reference(s) |

| BAY-3827 | AMPK | Highly selective; tested against 331 kinases and showed over 500-fold selectivity for most. Potently inhibits RSK isoforms (RSK1-4). | |

| SBI-0206965 | AMPK / ULK1 | Originally developed as a ULK1 inhibitor (IC50 = 108 nM). Also inhibits ULK2 (IC50 = 711 nM). Shows markedly lower promiscuity compared to the non-selective inhibitor Compound C. |

Mechanism of Action of Selective Inhibitors

Both SBI-0206965 and BAY-3827 are direct inhibitors of AMPK's kinase activity. Biochemical characterization has revealed that they act as mixed-type inhibitors with respect to ATP. A co-crystal structure of SBI-0206965 with the AMPK kinase domain shows that it binds in a pocket that partially overlaps with the ATP-binding site, characteristic of a type IIb inhibitor.

Interestingly, despite being potent inhibitors, both compounds have been observed to paradoxically increase the phosphorylation of AMPK at its activating site, Threonine-172, in cellular contexts. This is thought to occur because the inhibitors, by binding to the kinase domain, induce a conformation that protects Thr172 from dephosphorylation by phosphatases.

Experimental Protocols

In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a common method for determining the in vitro potency (IC50 for inhibitors or EC50 for activators) of compounds against purified AMPK. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant AMPK (e.g., α1/β1/γ1 or α2/β1/γ1 isoforms).

-

SAMS peptide substrate (HMRSAMSGLHLVKRR).

-

AMPK Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP).

-

ATP solution.

-

Test compounds (inhibitor or activator) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

White, opaque 96-well or 384-well plates.

-

Plate-reading luminometer.

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.

-

Enzyme Addition: Add 2 µL of purified AMPK enzyme diluted in kinase assay buffer.

-

Initiation: Start the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for the specific AMPK isoform.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition or activation relative to the DMSO control. For inhibitors, determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular AMPK Target Engagement Assay (Western Blot for p-ACC)

This protocol determines a compound's ability to modulate AMPK activity within intact cells by measuring the phosphorylation status of a key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.

Materials:

-

Cultured cells (e.g., HEK293, U2OS, or primary hepatocytes).

-

Cell culture medium and supplements.

-

Test compound (inhibitor or activator).

-

Known AMPK activator (e.g., AICAR) or inhibitor for controls.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-ACC (Ser79).

-

Rabbit anti-total ACC.

-

Rabbit anti-phospho-AMPKα (Thr172).

-

Rabbit anti-total AMPKα.

-

Antibody for a loading control (e.g., β-actin or GAPDH).

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of the test compound for a specified duration (e.g., 30-60 minutes). Include vehicle (DMSO) and positive/negative controls.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatants using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and denature by heating. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against phospho-ACC (Ser79) or phospho-AMPK (Thr172), diluted in blocking buffer (e.g., 1:1000).

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total ACC, total AMPK, and a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein and/or loading control to determine the relative change in phosphorylation.

Kinase Selectivity Profiling

To determine the selectivity of an AMPK inhibitor, it should be tested against a broad panel of other kinases. This is often performed as a service by specialized companies using radiometric or luminescence-based assays.

General Workflow:

-

Primary Screen: The inhibitor is tested at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >100 kinases).

-

Hit Identification: Any kinase that shows significant inhibition (e.g., >50% inhibition) is identified as a potential off-target.

-

IC50 Determination: For each identified "hit," a full dose-response curve is generated to determine the IC50 value.

-

Selectivity Score Calculation: The selectivity can be quantified in various ways, such as by calculating the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (AMPK). A larger ratio indicates greater selectivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: AMPK signaling pathway modulation by activators and inhibitors.

Caption: Workflow for an in vitro AMPK inhibitor assay (ADP-Glo™).

Caption: Workflow for cellular analysis of AMPK inhibition via Western blot.

References

The Role of AMPK-IN-1 in Cellular Energy Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1] It acts as a metabolic master switch, responding to fluctuations in the intracellular AMP:ATP ratio. When cellular energy levels are low, as indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[2] Given its critical role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and cancer.

AMPK-IN-1 is a potent, direct activator of AMPK. This small molecule has been instrumental in the preclinical investigation of AMPK's roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the function of this compound in cellular energy sensing, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

The AMPK Signaling Pathway

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] The γ subunit contains binding sites for AMP, ADP, and ATP. The binding of AMP or ADP to the γ subunit induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKKβ).[1][2] This phosphorylation event is the canonical mechanism of AMPK activation.

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic reprogramming. Key downstream effects include:

-

Increased Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissue.

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the uptake and oxidation of fatty acids in the mitochondria.

-

Inhibition of Anabolic Pathways: AMPK activation suppresses energy-intensive processes such as protein synthesis, primarily through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. It also inhibits cholesterol and fatty acid synthesis.

-

Autophagy Induction: By inhibiting mTORC1 and directly phosphorylating key autophagy-related proteins like ULK1, AMPK promotes the degradation and recycling of cellular components to generate nutrients during times of scarcity.

The intricate network of AMPK signaling is depicted in the following diagram:

Mechanism of Action of this compound

This compound is a direct allosteric activator of AMPK. Unlike indirect activators such as metformin, which primarily act by increasing the cellular AMP:ATP ratio, this compound binds directly to the AMPK complex, inducing a conformational change that promotes its activation. This direct activation is independent of upstream kinases LKB1 and CaMKKβ and does not require an increase in cellular AMP levels.

One of the key features of this compound is its ability to induce the phosphorylation of downstream targets in an mTORC1-independent manner. For instance, this compound has been shown to promote the phosphorylation of eukaryotic elongation factor 2 (eEF2). This phosphorylation is catalyzed by eEF2 kinase (eEF2K), which is itself a downstream target of AMPK. The activation of the AMPK-eEF2K-eEF2 axis leads to an inhibition of protein synthesis, a crucial energy-saving mechanism. This mTOR-independent pathway highlights a distinct mechanism by which direct AMPK activators can regulate cellular metabolism.

The proposed mechanism of action for this compound is illustrated below:

Quantitative Data

The potency and efficacy of AMPK modulators are critical parameters for their use in research and drug development. The following tables summarize key quantitative data for this compound and other relevant AMPK activators and inhibitors.

| Compound | Target | Assay Type | EC50 (nM) | IC50 (nM) | Reference |

| This compound | AMPK (α2β2γ1) | Kinase Assay | 551 | - | --INVALID-LINK-- |

| A-769662 | AMPK (rat liver) | Kinase Assay | 800 | - | |

| Compound 991 (EX229) | AMPK (β1-containing) | Kinase Assay | ~50-100 | - | |

| Metformin | Indirect Activator | - | - | - | [General Knowledge] |

| Dorsomorphin (Compound C) | AMPK | Kinase Assay | - | 109 (Ki) | --INVALID-LINK-- |

| SBI-0206965 | AMPK | Kinase Assay | - | ~2.5 (α1), ~4.5 (α2) | |

| BAY-3827 | AMPK (α2β1γ1) | Kinase Assay | - | 1.4 (at 10 µM ATP) |

Table 1: Potency of Selected AMPK Modulators

Note: EC50 and IC50 values can vary depending on the specific AMPK isoform, assay conditions, and ATP concentration.

| Compound | α1 Isoform Selectivity | β1 Isoform Selectivity | Reference |

| This compound | Data not available | Data not available | - |

| A-769662 | - | Prefers β1-containing complexes | |

| Compound 991 (EX229) | - | ~10-fold preference for β1 | |

| C2 | Almost completely selective for α1 | - | |

| MT 63-78 | - | Highly selective for β1-containing complexes |

Table 2: Isoform Selectivity of Selected Direct AMPK Activators

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other AMPK modulators.

In Vitro AMPK Kinase Assay (ADP-Glo™ Format)

This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to AMPK activity.

Materials:

-

Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

-

This compound or other test compounds

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

5 µL of test compound or vehicle (DMSO) control.

-

10 µL of a solution containing recombinant AMPK and SAMS peptide in kinase buffer.

-

-

Initiate Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the net luminescence for each sample by subtracting the background (no enzyme control). Plot the net luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot Analysis of AMPK Activation

This method is used to assess the phosphorylation status of AMPK (at Thr172) and its downstream substrate ACC (at Ser79) in cell lysates as a measure of AMPK activation.

Materials:

-

Cell line of interest (e.g., HEK293, C2C12 myotubes)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total protein levels or a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the next antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cell line expressing the target protein (AMPK)

-

This compound

-

Cell culture medium

-

PBS

-

PCR tubes

-

Thermal cycler

-

Apparatus for cell lysis (e.g., liquid nitrogen and water bath for freeze-thaw cycles)

-

High-speed centrifuge

-

Western blotting reagents and equipment (as described above)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time to allow for compound uptake and target engagement.

-

Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.

-

Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes). Include an unheated control.

-

Cell Lysis: Lyse the cells in each tube using a method such as freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble AMPK in each sample by Western blotting.

-

Data Analysis: Quantify the band intensity of AMPK at each temperature for both the vehicle- and this compound-treated samples. Plot the band intensity as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

A typical experimental workflow for characterizing an AMPK activator is shown below:

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the multifaceted roles of AMPK in cellular energy sensing and metabolic regulation. Its direct, allosteric mechanism of activation and its ability to modulate downstream pathways independently of mTORC1 provide unique insights into the intricate workings of the AMPK signaling network. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of AMPK biology and to develop novel therapeutics targeting this critical metabolic regulator. The continued investigation of compounds like this compound will undoubtedly pave the way for new strategies to combat metabolic diseases.

References

Ampk-IN-1: A Technical Guide to its Role in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampk-IN-1, also known as Compound 991, is a potent, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action and its effects on key metabolic pathways, including glucose uptake, lipid metabolism, and gluconeogenesis. Quantitative data from various cellular and ex vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

This compound (Compound 991) is a novel, potent, small-molecule activator of AMPK. It has been shown to be 5- to 10-fold more potent than the well-characterized AMPK activator A-769662 in cell-free assays. This guide will delve into the technical details of this compound's effects on metabolic pathways, presenting quantitative data and experimental methodologies to support its use as a research tool and potential therapeutic lead.

Mechanism of Action

This compound is a direct activator of AMPK. Structural studies have revealed that it binds to a specific site on the AMPK complex formed between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit. This allosteric binding induces a conformational change that enhances and stabilizes the active state of the enzyme.

Activation of AMPK by this compound leads to the phosphorylation of numerous downstream targets involved in metabolic regulation. A key substrate is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation. Another important downstream target is RAPTOR, a component of the mTORC1 complex, which, when phosphorylated by AMPK, leads to the inhibition of protein synthesis.

Caption: Mechanism of this compound (Compound 991) Action on AMPK and Downstream Targets.

Effects on Metabolic Pathways

Glucose Metabolism

This compound has been demonstrated to stimulate glucose uptake in skeletal muscle. This effect is a hallmark of AMPK activation, which facilitates the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose entry into the cell. This action is independent of the insulin (B600854) signaling pathway (PI3K/PKB-independent).

In hepatocytes, this compound has been shown to antagonize glucagon-stimulated gluconeogenesis. By activating AMPK, this compound can suppress the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose output.

Lipid Metabolism

The activation of AMPK by this compound has significant effects on lipid metabolism. As mentioned, this compound induces the phosphorylation and inactivation of ACC. This leads to a decrease in the cellular concentration of malonyl-CoA, a key intermediate in fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria for oxidation.

Studies in human adipocytes have shown that while this compound robustly activates AMPK, its effects on catecholamine-induced lipolysis are not straightforward and may be context-dependent or potentially AMPK-independent in some scenarios. Treatment with this compound did, however, lead to altered phosphorylation of hormone-sensitive lipase (B570770) (HSL).

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various published studies.

Table 1: Potency of this compound (Compound 991)

| Parameter | Value | Notes |

| Potency vs. A-769662 | 5-10 fold more potent | In cell-free assays. |

Table 2: Effects of this compound on AMPK and Downstream Target Phosphorylation

| Cell/Tissue Type | Compound Conc. | Target | Effect |

| Mouse Embryonic Fibroblasts | Not specified | pAMPKα, pACC, pRAPTOR | Increased phosphorylation |

| Isolated Mouse EDL Muscle | Dose-dependent | pAMPKα, pRAPTOR | Increased phosphorylation |

| Isolated Mouse EDL Muscle | 5 µM | pACC | Maximal phosphorylation |

| Human Adipocytes | Dose-dependent | AMPK activity | Increased catalytic activity |

| Human Adipocytes | Not specified | pAMPK (Thr172), pRaptor (Ser792) | Increased phosphorylation |

Table 3: Effects of this compound on Metabolic Processes

| Cell/Tissue Type | Process | Effect | Notes |

| Isolated Rat Skeletal Muscle | Glucose Uptake | Increased | PI3K/PKB-independent |

| L6 Myotubes | Glucose Uptake | Increased | |

| L6 Myotubes | Fatty Acid Oxidation | Increased | |

| Hepatocytes | Glucagon-stimulated Gluconeogenesis | Antagonized | |

| Human Adipocytes | Catecholamine-induced Lipolysis | No significant effect |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs), L6 myotubes, primary hepatocytes, primary human adipocytes.

-

Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound (Compound 991) is typically dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Control cells should be treated with an equivalent volume of DMSO. Incubation times will vary depending on the specific assay but generally range from 30 minutes to 24 hours.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AMPK, ACC, and RAPTOR.

-

Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

AMPK Kinase Activity Assay

-

Immunoprecipitation: AMPK is immunoprecipitated from cell lysates using an anti-AMPK antibody.

-

Kinase Reaction: The immunoprecipitated AMPK is incubated with a reaction buffer containing ATP and a synthetic SAMS peptide substrate.

-

Detection: The amount of phosphorylated SAMS peptide is quantified, typically by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or by using a specific antibody against the phosphorylated SAMS peptide in an ELISA-based format.

Glucose Uptake Assay

-

Cell Preparation: Cells (e.g., L6 myotubes or isolated muscle) are serum-starved prior to the assay.

-

Treatment: Cells are treated with this compound for the desired time and concentration.

-

Glucose Uptake: Cells are incubated with a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose).

-

Measurement: After incubation, cells are washed to remove extracellular glucose, and the intracellular radioactivity is measured by scintillation counting.

Fatty Acid Oxidation Assay

-

Cell Preparation: Cells (e.g., L6 myotubes) are cultured and treated with this compound.

-

Substrate Incubation: Cells are incubated with a medium containing radiolabeled fatty acids (e.g., [¹⁴C]palmitate).

-

Measurement: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

Visualizations

Caption: Experimental Workflow for Assessing this compound Activity.

Caption: Overview of this compound's Effects on Metabolic Pathways via AMPK Activation.

Conclusion

This compound (Compound 991) is a valuable pharmacological tool for studying the multifaceted roles of AMPK in metabolic regulation. Its high potency and direct mechanism of action make it a more specific activator compared to indirect activators like AICAR. The compiled data and protocols in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of AMPK activation in metabolic diseases. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted.

Investigating the Signaling Cascade Downstream of AMPK Inhibition: A Technical Guide to the Selective Inhibitor SBI-0206965

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Master Energy Regulator

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] In response to metabolic stresses that increase the cellular AMP:ATP ratio, such as nutrient deprivation or hypoxia, AMPK is activated via phosphorylation on threonine 172 of the α subunit by upstream kinases, primarily LKB1.[3] Once active, AMPK orchestrates a comprehensive metabolic switch: it halts ATP-consuming anabolic processes like protein, lipid, and cholesterol synthesis, while simultaneously promoting ATP-generating catabolic pathways such as fatty acid oxidation and autophagy.[1][2]

Given its central role, pharmacological modulation of AMPK is of significant interest. While activators are explored for metabolic diseases, the therapeutic potential of AMPK inhibition is an emerging area of investigation, particularly in contexts like established cancers where AMPK activity can promote survival under stress.

This guide focuses on the signaling cascade downstream of direct AMPK inhibition. The user query specified "Ampk-IN-1"; however, commercially available compounds with this designation are listed as AMPK activators . Therefore, to accurately address the topic of downstream effects of AMPK inhibition, this whitepaper will focus on SBI-0206965 , a potent, selective, and well-characterized direct inhibitor of AMPK. SBI-0206965 is reported to be 40-fold more potent than the widely used but non-selective inhibitor Compound C (Dorsomorphin), making it a superior tool compound for precise investigation of the AMPK signaling axis.

SBI-0206965: Potency and Mechanism of Action

SBI-0206965 is a pyrimidine (B1678525) derivative originally identified as a potent inhibitor of the autophagy-initiating kinase ULK1. Subsequent characterization revealed it to be a highly potent, direct inhibitor of AMPK.

Mechanism of Inhibition: Biochemical studies have characterized SBI-0206965 as a mixed-type inhibitor. A co-crystal structure with the AMPK kinase domain shows that it occupies a pocket that partially overlaps with the ATP-binding site, functioning as a type IIb inhibitor. This mechanism contrasts with purely ATP-competitive inhibitors, as its inhibitory potency is less affected by high concentrations of cellular ATP.

Table 1: Quantitative Inhibitory Profile of SBI-0206965 The following table summarizes the in vitro potency of SBI-0206965 against AMPK and its originally identified target, ULK1.

| Target Kinase | Parameter | Value (nM) | ATP Concentration | Reference |

| AMPK (α1β1γ1) | IC₅₀ | 160 | 20 µM | |

| AMPK (α1β1γ1) | IC₅₀ | 590 | 2000 µM | |

| ULK1 | IC₅₀ | 108 | Not Specified | |

| ULK2 | IC₅₀ | 711 | Not Specified |

Note: The comparable potency against ULK1 means that observed cellular effects should be interpreted with caution, and ideally confirmed with genetic models to ensure they are AMPK-specific.

The Signaling Cascade Downstream of AMPK Inhibition

Inhibition of AMPK by SBI-0206965 prevents the phosphorylation of its downstream substrates. This action effectively reverses the cellular response to energy stress, promoting anabolic pathways and suppressing catabolic ones. The primary consequences are detailed below.

References

The Dual Role of AMPK Inhibition on Autophagy and Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a pivotal role in regulating metabolic processes, including autophagy and cell growth. As a central node in cellular signaling, its modulation presents a compelling therapeutic strategy for various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the impact of AMPK inhibition on autophagy and cell growth, using the well-characterized inhibitor Compound C (Dorsomorphin) as a representative agent. We will explore the underlying signaling pathways, present quantitative data from key experiments, and provide detailed methodologies for researchers to investigate these effects in their own work.

Introduction: AMPK as a Master Regulator

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, which lead to an increased AMP:ATP ratio. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis).[1]

Two of the most critical downstream processes regulated by AMPK are autophagy and cell growth. AMPK activation is a potent inducer of autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to provide nutrients during times of stress.[2] Conversely, AMPK activation typically leads to the inhibition of cell growth and proliferation by arresting the cell cycle.

The AMPK Signaling Network: A Balancing Act

The regulatory effects of AMPK on autophagy and cell growth are primarily mediated through its interaction with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

-

Autophagy Regulation: In nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of autophagosome formation. When AMPK is activated by energy stress, it directly phosphorylates and activates ULK1. Furthermore, AMPK inhibits mTORC1 activity, relieving the suppression of the ULK1 complex and robustly inducing autophagy.

-

Cell Growth Regulation: The mTOR pathway is a central promoter of cell growth and proliferation. By inhibiting mTORC1, AMPK effectively puts a brake on protein synthesis and other anabolic processes necessary for cell growth. Additionally, AMPK can regulate the cell cycle through the p53-p21 axis, further contributing to the suppression of cell proliferation.

The intricate interplay between AMPK and mTOR forms a critical checkpoint that integrates signals about cellular energy status to control the balance between cell growth and catabolic processes like autophagy.

Figure 1. Simplified signaling pathway of AMPK in the regulation of autophagy and cell growth.

Impact of AMPK Inhibition with Compound C

Compound C (Dorsomorphin) is a potent and selective, ATP-competitive inhibitor of AMPK. It is widely used to probe the physiological functions of AMPK.

Effect on Autophagy

Inhibition of AMPK by Compound C is expected to suppress autophagy. This occurs through the derepression of mTORC1 and subsequent inhibition of the ULK1 complex. The net effect is a reduction in the formation of autophagosomes.

Effect on Cell Growth

By inhibiting AMPK, Compound C can lead to the activation of the mTOR pathway, thereby promoting protein synthesis and cell growth. In many cell types, particularly cancer cells that are dependent on AMPK for survival under metabolic stress, Compound C can paradoxically induce cell death. However, in other contexts, its primary effect is the stimulation of proliferation.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of Compound C on key markers of autophagy and cell viability.

Table 1: Effect of Compound C on Autophagy Markers

| Cell Line | Compound C Concentration | Treatment Time | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |

| Adult Hippocampal Neural Stem Cells | 0.5 µM | 5 hours | Decreased | Increased | |

| Mouse Embryonic Fibroblasts (MEFs) | 30 µM | 2 hours | Decreased | - |

Table 2: Effect of Compound C on Cell Viability

| Cell Line | Compound C Concentration | Treatment Time | Cell Viability (% of Control) | Assay Method | Reference |

| LoVo (Colon Cancer) | 10 µM | 24 hours | Increased | CCK-8 | |

| Medulloblastoma (Med1) | - | - | Increased Growth Rate | MTT |

Detailed Experimental Protocols

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is adapted from established methodologies for assessing autophagy.

1. Cell Culture and Treatment:

-

Plate cells at a desired density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Compound C or vehicle control for the desired time period. To induce autophagy as a positive control, cells can be starved of nutrients (e.g., incubated in Earle's Balanced Salt Solution - EBSS) for 2-4 hours. To block autophagic flux and measure autophagosome accumulation, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of treatment.

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

4. SDS-PAGE and Western Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.

-

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is calculated to assess autophagosome formation. The level of p62 is normalized to the loading control to assess autophagic degradation.

Figure 2. Experimental workflow for Western blot analysis of autophagy markers.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of Compound C in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound C or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can be subtracted.

6. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Figure 3. Workflow for the MTT cell viability assay.

Conclusion

The inhibition of AMPK has profound and context-dependent effects on autophagy and cell growth. By suppressing this central energy sensor, inhibitors like Compound C can modulate the mTOR pathway, leading to a decrease in autophagy and, in some cases, an increase in cell proliferation. The provided protocols and data serve as a foundational guide for researchers investigating the multifaceted roles of AMPK in cellular physiology and disease. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies targeting cellular metabolism.

References

Preliminary Studies on AMPK Modulation in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AMPK Signaling Pathway in Cancer

AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. The upstream kinase, liver kinase B1 (LKB1), a known tumor suppressor, is a major activator of AMPK. Once activated, AMPK orchestrates a metabolic switch from anabolic to catabolic processes to restore energy homeostasis.

Key downstream effects of AMPK activation in the context of cancer include:

-

Inhibition of mTORC1 Signaling: AMPK directly phosphorylates and activates TSC2, a negative regulator of the mTORC1 complex, a central promoter of cell growth and proliferation.

-

Regulation of Autophagy: AMPK can initiate autophagy, a cellular recycling process that can either promote cancer cell survival under stress or lead to cell death.

-

Metabolic Reprogramming: AMPK activation promotes glucose uptake and glycolysis while inhibiting fatty acid and protein synthesis, crucial processes for rapidly dividing cancer cells.

-

Cell Cycle Arrest: AMPK can induce cell cycle arrest, thereby halting the proliferation of cancer cells.

The multifaceted role of AMPK in cancer is context-dependent, varying with tumor type, genetic background, and the tumor microenvironment.

// Nodes Metabolic_Stress [label="Metabolic Stress\n(e.g., Hypoxia, Glucose Deprivation)", fillcolor="#F1F3F4", fontcolor="#202124"]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP_ATP_Ratio [label="Increased AMP:ATP Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC2 [label="TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; ULK1 [label="ULK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#F1F3F4", fontcolor="#202124"]; ACC [label="ACC", fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; PFKFB2 [label="PFKFB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Metabolic_Stress -> AMP_ATP_Ratio [color="#5F6368"]; AMP_ATP_Ratio -> AMPK [label="Activates", color="#34A853"]; LKB1 -> AMPK [label="Activates", color="#34A853"]; AMPK -> TSC2 [label="Activates", color="#34A853"]; TSC2 -> mTORC1 [label="Inhibits", color="#EA4335"]; mTORC1 -> Protein_Synthesis [label="Promotes", color="#34A853"]; AMPK -> ULK1 [label="Activates", color="#34A853"]; ULK1 -> Autophagy [label="Induces", color="#34A853"]; AMPK -> ACC [label="Inhibits", color="#EA4335"]; ACC -> Fatty_Acid_Synthesis [label="Promotes", color="#34A853"]; AMPK -> PFKFB2 [label="Activates", color="#34A853"]; PFKFB2 -> Glycolysis [label="Promotes", color="#34A853"]; AMPK -> p53 [label="Activates", color="#34A853"]; p53 -> Cell_Cycle_Arrest [label="Induces", color="#34A853"]; } caption: "AMPK Signaling Pathway in Cancer"

Quantitative Data on AMPK Modulators in Cancer Research

Due to the lack of specific data for "Ampk-IN-1," this section presents a summary of quantitative data for well-studied AMPK modulators to provide a comparative framework.

| Compound | Cancer Cell Line | Assay Type | IC50 / EC50 | Reference |

| Compound C | U87MG (Glioblastoma) | Viability Assay | ~10 µM | |

| T98G (Glioblastoma) | Viability Assay | ~10 µM | ||

| Metformin | Various | Proliferation Assay | Varies (mM range) | |

| AICAR | PC3 (Prostate) | Clonogenic Assay | 1 mM | |

| LNCaP (Prostate) | Spheroid Growth Assay | Concentration-dependent inhibition | ||

| A-769662 | HEK293 | AMPK Activation | A0.5 = 0.39±0.03 μM |

Experimental Protocols for Studying AMPK Modulators

The following are detailed methodologies for key experiments commonly used to evaluate the effects of AMPK modulators in cancer research.

Cell Viability and Proliferation Assays

Objective: To determine the effect of an AMPK modulator on cancer cell viability and proliferation.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., U87MG, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the AMPK modulator or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for AMPK Pathway Activation

Objective: To assess the activation state of AMPK and its downstream targets.

Methodology:

-

Cell Lysis: Treat cells with the AMPK modulator for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

In Vitro Kinase Assay

Objective: To directly measure the enzymatic activity of AMPK in the presence of a modulator.

Methodology:

-

Immunoprecipitation: Immunoprecipitate endogenous AMPK from cell lysates using a pan-β-specific antibody.

-

Kinase Reaction:

-

Incubate the immunoprecipitated AMPK with a synthetic peptide substrate (e.g., SAMS peptide) in a kinase reaction buffer containing ATP and the test compound.

-

The reaction is typically carried out at 30°C for a set time.

-

-

Detection of Phosphorylation: Measure the incorporation of phosphate (B84403) into the substrate. This can be done using various methods, including:

-

Radiolabeling: Using [γ-³²P]ATP and measuring radioactivity.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the fold activation or inhibition of AMPK activity relative to a control.

// Nodes Start [label="Start: Hypothesis on AMPK Modulator", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening\n(Cell Viability/Proliferation Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_of_Action [label="Mechanism of Action Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(pAMPK, pACC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="In Vitro Kinase Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Downstream Pathway Analysis\n(e.g., mTOR, Autophagy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Xenograft Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy_Toxicity [label="Efficacy and Toxicity Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> In_Vitro_Screening [color="#5F6368"]; In_Vitro_Screening -> Mechanism_of_Action [label="Active Compounds", color="#5F6368"]; Mechanism_of_Action -> Western_Blot [color="#5F6368"]; Mechanism_of_Action -> Kinase_Assay [color="#5F6368"]; Mechanism_of_Action -> Pathway_Analysis [color="#5F6368"]; Western_Blot -> In_Vivo_Studies [color="#5F6368"]; Kinase_Assay -> In_Vivo_Studies [color="#5F6368"]; Pathway_Analysis -> In_Vivo_Studies [color="#5F6368"]; In_Vivo_Studies -> Efficacy_Toxicity [color="#5F6368"]; Efficacy_Toxicity -> End [color="#5F6368"]; } caption: "Experimental Workflow for AMPK Modulators"

Conclusion and Future Directions

The modulation of AMPK activity presents a promising, albeit complex, therapeutic strategy for cancer treatment. The dual role of AMPK as both a tumor suppressor and a promoter of cell survival necessitates a thorough understanding of its context-dependent functions. Preliminary studies on various AMPK modulators have provided valuable insights into the potential of targeting this pathway. Future research should focus on the development of highly specific and potent AMPK activators and inhibitors. A comprehensive preclinical evaluation, including the detailed experimental protocols outlined in this guide, is crucial for identifying promising drug candidates and for elucidating the precise mechanisms by which they exert their anti-cancer effects. Further investigation into the specific roles of different AMPK isoforms in various cancers will also be critical for developing targeted and effective therapies.

References

- 1. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the Dual Role of AMPK in Cancer: from Experimental to Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ampk-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ampk-IN-1, a potent activator of AMP-activated protein kinase (AMPK), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful integration of this compound into your research.

Introduction to this compound and the AMPK Signaling Pathway

This compound is a small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis.[1] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] It is activated in response to cellular stresses that deplete ATP levels, such as glucose deprivation, hypoxia, and ischemia.[1]

Upon activation, AMPK initiates a cascade of events aimed at restoring cellular energy balance. It stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and fatty acid synthesis.[2][3] This "metabolic master switch" function makes AMPK a compelling therapeutic target for a range of diseases, including metabolic disorders and cancer.

This compound activates AMPK, leading to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) and eukaryotic Elongation Factor 2 (eEF2).

Quantitative Data for this compound and Analogs

The following table summarizes key quantitative data for this compound and its structural analogs, providing a reference for effective concentrations in various experimental settings.

| Compound | Assay Type | Cell Line/System | EC50/IC50 | Observed Effects |

| This compound | In vitro kinase assay (α2β2γ1 isoform) | N/A | 551 nM (EC50) | Direct activation of AMPK. |

| ACC phosphorylation | Mouse epitrochlearis muscle | 5 µM | Increased phosphorylation of ACC after 60 minutes. | |

| eEF2 phosphorylation | MEF cells | 0-10 µM | Dose-dependent increase in eEF2 phosphorylation after 60 minutes. | |

| BI-9774 | ADP-Glo kinase assay (α1β1γ1) | Human AMPK | 64 nM (EC50) | Potent pan-AMPK activation. |

| GLUT4 translocation assay | L6 cells (rat) | 8 nM (EC50) | Increased glucose uptake. | |

| ACC phosphorylation | HepG2 cells | 83.2 nM (EC50) | Potent cellular activation of AMPK. | |

| GSK621 | Cell proliferation | AML cell lines | 13-30 µM (IC50) | Reduced proliferation and increased apoptosis after 4 days. |

| Autophagy induction | AML cell lines | 30 µM | Induction of autophagy after 24 hours. | |

| Apoptosis induction | Melanoma cells (A375, WM-115, SK-Mel-2) | Not specified | Activation of caspase-3/-9 and apoptosis. |

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution:

-

Solvent: this compound is soluble in DMSO. For in vitro experiments, prepare a stock solution of 10 mM in newly opened, anhydrous DMSO.

-

Preparation: To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 431.87 g/mol ) in 1 mL of DMSO. Use ultrasonic agitation if necessary to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating cultured cells with this compound. Optimal conditions, including cell density, concentration of this compound, and incubation time, should be determined empirically for each cell line and experimental endpoint.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the experiment.

-

Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. A typical starting concentration range for dose-response experiments is 0.1 µM to 10 µM.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration that does not exceed 0.1%).

-

Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes for observing rapid phosphorylation events to 24-72 hours for assessing effects on cell viability or autophagy.

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting, cell viability assays, or autophagy assessment.

Protocol for Assessing AMPK Activation by Western Blot

This protocol details the steps to measure the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream target, ACC, at Serine 79 (p-ACC Ser79).

-

Cell Treatment: Treat cells with this compound as described in the general protocol (Section 3.2). A typical starting point is 5 µM for 1 hour.

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC, diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Protocol for Cell Viability Assay (MTT/MTS Assay)

This protocol describes how to assess the effect of this compound on cell viability using a tetrazolium-based colorimetric assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Addition of Reagent:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol for Autophagy Assessment

Activation of AMPK is known to induce autophagy. This can be assessed by monitoring the formation of autophagosomes, which can be visualized by the conversion of LC3-I to LC3-II via Western blot or by fluorescence microscopy of GFP-LC3 puncta.

-

Cell Treatment: Treat cells with this compound (e.g., 5-10 µM) for a duration of 6-24 hours. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle). To assess autophagic flux, a lysosomal inhibitor such as bafilomycin A1 (100 nM) or chloroquine (B1663885) (50 µM) should be added for the last 2-4 hours of the this compound treatment.

-

Western Blot for LC3-II:

-

Prepare cell lysates as described in the Western blot protocol (Section 3.3).

-

Perform SDS-PAGE using a higher percentage acrylamide (B121943) gel (e.g., 15%) to resolve LC3-I and LC3-II.

-

Probe the membrane with an antibody against LC3. An increase in the LC3-II/LC3-I ratio, and a further accumulation of LC3-II in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.

-

-

Fluorescence Microscopy for GFP-LC3 Puncta:

-

Transfect cells with a GFP-LC3 expression vector 24 hours prior to treatment.

-

Treat the cells with this compound as described above.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and mount on slides with a DAPI-containing mounting medium.

-

Visualize the cells using a fluorescence microscope. An increase in the number of green puncta per cell indicates the formation of autophagosomes.

-

Visualizations

AMPK Signaling Pathway

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental Workflow for Assessing AMPK Activation

Caption: General experimental workflow for using this compound.

Logical Relationship: this compound Mechanism of Action

Caption: Mechanism of action of this compound in cells.

References

Ampk-IN-1: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-1, also known as Compound 991, is a potent, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, making it a key therapeutic target for metabolic diseases, cancer, and inflammation.[3] These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo studies, summarizing available data and offering detailed experimental protocols.

Note on In Vivo Use: Direct in vivo administration of this compound has been associated with significant adverse effects, which may limit its direct application in animal models.[4][5] Recent research has focused on novel delivery systems, such as nanoparticles, to mitigate toxicity and improve tissue-specific targeting. Researchers should exercise caution and conduct thorough dose-response and toxicity studies before proceeding with extensive in vivo experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant AMPK activators to provide a comparative reference for experimental design.

Table 1: this compound (Compound 991) In Vitro and Ex Vivo Activity

| Parameter | Value | System | Reference |

| EC50 | 551 nM (for α2β2γ1 isoform) | Cell-free assay | N/A |

| Effective Concentration | 5 µM | Mouse epitrochlearis muscle (ex vivo) | |

| Observed Effect | Increased phosphorylation of Acetyl-CoA Carboxylase (ACC) | Mouse epitrochlearis muscle (ex vivo) |

Table 2: In Vivo Data for this compound (Compound 991) via Nanoparticle Delivery

| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |

| D2-mdx mice (DMD model) | Intravenous | Not specified for compound | PLGA Nanoparticles | Reduced inflammation and fibrosis in gastrocnemius and diaphragm |

Table 3: In Vivo Dosage and Administration of Other Direct AMPK Activators

| Compound | Animal Model | Administration Route | Dosage | Vehicle | Reference |

| A-769662 | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | |

| Metformin | Diabetic Mice | Oral | 300 mg/kg/day | Not specified |

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio. Upstream kinases, such as LKB1 and CaMKKβ, phosphorylate the α subunit at threonine 172, leading to a cascade of downstream effects that restore energy balance.

Caption: AMPK signaling cascade.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of an AMPK activator in a mouse model.

Caption: In vivo experimental workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration (General Guidance)